(S)-N-Boc-1-fluoro-2-propylamine

asymmetric synthesis chiral building block stereochemical purity

(S)-N-Boc-1-fluoro-2-propylamine (CAS 1187926-63-1; IUPAC: tert-butyl (S)-(1-fluoropropan-2-yl)carbamate) is a chiral, protected fluorinated amine with molecular formula C₈H₁₆FNO₂ and molecular weight 177.22 g/mol. It belongs to the class of N-Boc-protected β-fluoro amines used as versatile building blocks in medicinal chemistry and asymmetric synthesis, where the defined (S)-stereochemistry at the carbon bearing the fluorine atom is critical for downstream stereochemical control.

Molecular Formula C8H16FNO2
Molecular Weight 177.22 g/mol
CAS No. 1187926-63-1
Cat. No. B6358333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-1-fluoro-2-propylamine
CAS1187926-63-1
Molecular FormulaC8H16FNO2
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC(CF)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
InChIKeyLCYJCLXHXXANCJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Boc-1-fluoro-2-propylamine (CAS 1187926-63-1) Procurement Overview for Chiral Fluorinated Amine Building Blocks


(S)-N-Boc-1-fluoro-2-propylamine (CAS 1187926-63-1; IUPAC: tert-butyl (S)-(1-fluoropropan-2-yl)carbamate) is a chiral, protected fluorinated amine with molecular formula C₈H₁₆FNO₂ and molecular weight 177.22 g/mol . It belongs to the class of N-Boc-protected β-fluoro amines used as versatile building blocks in medicinal chemistry and asymmetric synthesis, where the defined (S)-stereochemistry at the carbon bearing the fluorine atom is critical for downstream stereochemical control .

Why Generic Substitution of (S)-N-Boc-1-fluoro-2-propylamine Fails in Chiral Synthesis Programs


Chiral N-Boc-fluoroalkylamines are not interchangeable. The (S)-enantiomer (CAS 1187926-63-1) differs from its (R)-enantiomer (CAS 2006287-03-0) in absolute configuration, which directly controls the stereochemical outcome of subsequent reactions in asymmetric syntheses of drug candidates [1]. Substituting with the racemic mixture (CAS 1824434-31-2) introduces an undefined stereocenter, leading to diastereomeric mixtures that require chiral separation and reduce overall yield. Furthermore, replacement with the non-fluorinated analog tert-butyl isopropylcarbamate (CAS 51170-55-9) eliminates the fluorine atom, which is specifically incorporated to modulate lipophilicity (LogP ~2.26 vs. ~1.7 for the non-fluorinated analog), metabolic stability, and target binding . These differences are quantifiable and are detailed in the evidence below.

Quantitative Differentiation Evidence for (S)-N-Boc-1-fluoro-2-propylamine Against Comparators


Defined (S)-Stereochemistry Versus Racemic Mixture for Asymmetric Synthesis

(S)-N-Boc-1-fluoro-2-propylamine (CAS 1187926-63-1) carries a single, defined (S)-stereocenter, whereas the generic 'N-Boc-1-fluoro-2-propylamine' (CAS 1824434-31-2) is a racemic or stereochemically undefined mixture bearing one undefined stereocenter and no defined bond stereocenter count . In asymmetric synthesis, use of the racemate produces a 1:1 mixture of diastereomers upon reaction with a chiral partner, requiring chiral chromatographic separation and capping the theoretical yield at 50% for the desired enantiomer. The defined (S)-enantiomer eliminates this separation burden and maximizes incorporation into the target scaffold [1].

asymmetric synthesis chiral building block stereochemical purity

Fluorine-Driven Lipophilicity Increase Compared to Non-Fluorinated Analog

The introduction of fluorine in (S)-N-Boc-1-fluoro-2-propylamine increases lipophilicity relative to the non-fluorinated analog tert-butyl isopropylcarbamate (CAS 51170-55-9). The fluorinated compound exhibits a computed LogP of 2.26 (BOC Sciences) or 1.87 (Chemscene/LeYan), compared to an XLogP3 of 1.7 for the non-fluorinated analog on PubChem [1]. This LogP increase of approximately 0.2–0.6 log units is consistent with the general effect of monofluorination on small alkylamines, enhancing membrane permeability in cellular assays .

lipophilicity LogP fluorine substitution effects

Electronic Modulation by Fluorine: pKa Shift and Hydrogen Bond Acceptor Count Versus Non-Fluorinated Analog

The electron-withdrawing fluorine atom in (S)-N-Boc-1-fluoro-2-propylamine reduces the basicity of the amine nitrogen upon deprotection and increases the hydrogen bond acceptor count. The predicted pKa of the carbamate N–H is 11.79 ± 0.46 , compared to the non-fluorinated analog tert-butyl isopropylcarbamate, for which the computed pKa of the conjugate acid of the free amine is expected to be higher (less acidic). Additionally, the fluorinated compound presents 3 hydrogen bond acceptor sites (carbonyl O, carbamate O, and F) vs. 2 for the non-fluorinated analog [1]. This additional fluorine-mediated H-bond acceptor capability can be exploited in structure-based drug design for target engagement.

pKa modulation hydrogen bonding fluorine electronic effects

Validated Utility in Pyrrolopyrazine Syk/JAK Kinase Inhibitor Chemical Series

N-Boc-1-fluoro-2-propylamine (including the (S)-enantiomer) is explicitly referenced as a synthetic building block in WO-2013030138-A1, which describes pyrrolopyrazine kinase inhibitors targeting Syk and JAK . The corresponding research publication in J. Med. Chem. (2013, 56, 1677–1692) reports lead compounds with Syk IC₅₀ values in the low nanomolar range, where the fluorinated amine fragment contributes to potency and physicochemical optimization [1]. While non-fluorinated or racemic analogs could conceptually be used, the defined (S)-stereochemistry and fluorine atom are integral to the structure-activity relationships (SAR) reported in this series, where modification of this fragment led to measurable changes in whole-blood potency [1].

kinase inhibitor Syk inhibitor patent intermediate

Enantiomeric Discrimination: (S)- vs. (R)-N-Boc-1-fluoro-2-propylamine for Chiral Pool Synthesis

The (S)-enantiomer (CAS 1187926-63-1, MDL MFCD30378942) and (R)-enantiomer (CAS 2006287-03-0, MDL MFCD30378923) are separately registered chemical entities with distinct CAS numbers and MDL identifiers, enabling unambiguous procurement and regulatory documentation . While both enantiomers share identical physicochemical properties (LogP 1.87 for the (R)-enantiomer per LeYan ), they produce opposite stereochemical outcomes in asymmetric reactions. The (S)-enantiomer is specifically required when the target drug scaffold demands (S)-configuration at the fluorinated carbon, as determined by the structure-activity relationship of the target biological molecule. Use of the incorrect enantiomer can result in complete loss of biological activity, a phenomenon well-established in chiral drug development.

chiral resolution enantiomer differentiation optical purity

High-Value Application Scenarios for (S)-N-Boc-1-fluoro-2-propylamine Procurement


Asymmetric Synthesis of Fluorinated Chiral Amine Drug Intermediates

The defined (S)-stereochemistry eliminates the need for chiral chromatographic separation of diastereomeric intermediates, directly improving process mass intensity and reducing manufacturing cost in the synthesis of fluorinated pharmaceuticals. This is directly supported by the stereochemical evidence in Section 3, Evidence Item 1, where use of the racemate would cap theoretical yield at 50% for the desired enantiomer .

Lead Optimization in Kinase Inhibitor Programs Targeting Syk/JAK

The compound is validated as a building block in the published pyrrolopyrazine Syk/JAK inhibitor series (WO-2013030138-A1; J. Med. Chem. 2013, 56, 1677–1692), making it a low-risk procurement choice for medicinal chemistry teams expanding SAR around the fluorinated amine motif. The evidence in Section 3, Evidence Item 4 establishes the direct patent and publication link [1].

Physicochemical Property Screening in Fluorinated Fragment Libraries

With a LogP of ~2.26, an additional H-bond acceptor from fluorine, and a predicted pKa of 11.79, this building block can be systematically compared against non-fluorinated controls (XLogP3 1.7, 2 H-bond acceptors) to quantify the contribution of monofluorination to permeability, solubility, and target binding in early-stage fragment-based drug discovery, as described in Section 3, Evidence Items 2 and 3 .

Regulatory-Compliant Chiral Building Block Procurement for Preclinical Development

The unique CAS 1187926-63-1 and MDL MFCD30378942 identifiers distinguish this (S)-enantiomer unambiguously from the (R)-enantiomer (CAS 2006287-03-0, MDL MFCD30378923), providing essential audit-trail integrity for CMC regulatory documentation. This differentiation, quantified as binary registry identity as shown in Section 3, Evidence Item 5, prevents costly enantiomeric cross-contamination errors in GMP campaigns .

Quote Request

Request a Quote for (S)-N-Boc-1-fluoro-2-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.